molecular formula C14H12F2O5S2 B2469410 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene CAS No. 2055119-40-7

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene

Cat. No. B2469410
CAS RN: 2055119-40-7
M. Wt: 362.36
InChI Key: RIRGECISYIIKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-4-methanesulfonyl-1-methoxybenzene” is a heterocyclic organic compound . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-4-methanesulfonyl-1-methoxybenzene” is C8H9FO3S . Its molecular weight is 204.218663 g/mol . The compound has a canonical SMILES structure of COC1=C (C=C (C=C1)S (=O) (=O)C)F .


Physical And Chemical Properties Analysis

This compound has 4 H-Bond acceptors and 0 H-Bond donors . The exact mass of the compound is 204.02600 .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

  • Synthesis of Fluorinated Cycloadducts : Fluorinated dienophiles, like 1-(N,N-diethylcarbamoyloxy-2-fluoro-2-(phenylsulfonyl)-ethene, have been synthesized and used to produce various fluorinated [4+2] cycloadducts, showcasing the reactivity of such compounds in organic synthesis (Crowley, Percy, & Stansfield, 1996).

Development in Materials Science

  • Fluorination in Lithium Battery Materials : Research on the direct fluorination of materials like 1,3-dioxolan-2-one to produce fluorinated compounds, such as 4-fluoro-1,3-dioxolan-2-one, indicates potential applications in lithium ion battery technology (Kobayashi et al., 2003).

Advances in Catalysis

  • Enantioselective Addition in Organic Synthesis : The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines, has been reported, demonstrating the importance of such fluorinated compounds in stereoselective synthesis (Kamlar et al., 2010).

Fluorination Techniques

  • Fluorination Reactions in Organic Compounds : Research on the fluorination reactions of various organic substrates, including 2-O-benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses, shows the role of such fluorinated compounds in introducing fluorine into complex molecules (Mori & Morishima, 1994).

Chemical Synthesis

  • Practical Synthesis of Fluorinated Compounds : The synthesis of 4‐fluoro‐2‐(methylthio)benzylamine and related compounds illustrates the practical applications of fluorinated compounds in chemical synthesis and their potential use in various chemical industries (Perlow et al., 2007).

Pharmaceutical Research

  • Synthesis of Fluoroalkyl Compounds for Medical Use : Synthesis of fluoroalkyl methyl thioethers through reactions of different alkenes, as demonstrated in studies, suggests potential applications in the pharmaceutical field for the development of novel compounds (Haufe et al., 1992).

properties

IUPAC Name

2-fluoro-1-(2-fluoro-4-methylsulfonylphenoxy)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O5S2/c1-22(17,18)9-3-5-13(11(15)7-9)21-14-6-4-10(8-12(14)16)23(2,19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRGECISYIIKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.